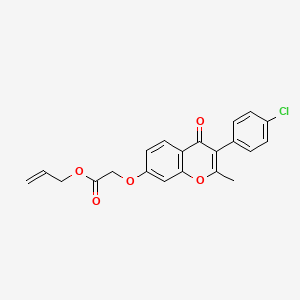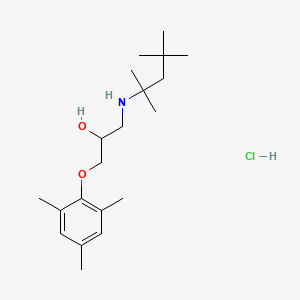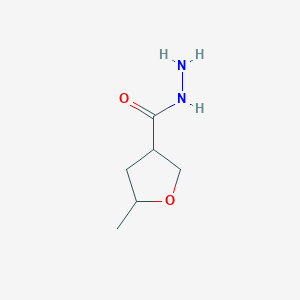
3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3-chlorophenyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3-chlorophenyl)-4-fluorobenzamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. CB-839 has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer, including leukemia, lymphoma, and solid tumors.
Scientific Research Applications
Synthesis and Characterization
Research on the synthesis and characterization of sulfanilamide derivatives, including those related to 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3-chlorophenyl)-4-fluorobenzamide, has provided valuable insights into their molecular structure and thermal properties. For instance, Lahtinen et al. (2014) synthesized and characterized four sulfanilamide derivatives, focusing on their crystal structures, hydrogen bond network properties, and thermal properties using various spectroscopic and crystallographic methods. Although the study doesn't directly mention 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3-chlorophenyl)-4-fluorobenzamide, it discusses closely related compounds and their antibacterial and antifungal screenings, which showed no significant activity (Lahtinen et al., 2014).
Molecular Docking and Dynamics Simulation Studies
Thakral et al. (2020) synthesized a series of derivatives and analyzed their antidiabetic potential through molecular docking and dynamic simulation studies. While the compound is not directly studied, the methodologies and findings from such research can offer insights into the potential biological activities and molecular interactions of similar sulfanilamide derivatives, including 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3-chlorophenyl)-4-fluorobenzamide (Thakral et al., 2020).
Potential Antitumor Activities
Huang et al. (2001) explored the design of sulfonamide derivatives as a parent compound for potential antitumor drugs. This study demonstrates the synthetic approach to creating compounds with low toxicity and high antitumor activity. Although it doesn't specifically address 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3-chlorophenyl)-4-fluorobenzamide, the approach and findings suggest that derivatives of sulfonamides, including the compound of interest, could be explored for their antitumor properties (Huang et al., 2001).
Radiolabeling for Diagnostic Applications
Kiesewetter et al. (2011) discussed the automated radiochemical synthesis of a thiol reactive synthon for the radiofluorination of peptides and proteins. The methodologies for creating and using these synthons for radiolabeling could be relevant for compounds like 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3-chlorophenyl)-4-fluorobenzamide, enabling their potential use in diagnostic imaging or as a tracer in biomedical research (Kiesewetter et al., 2011).
properties
IUPAC Name |
N-(3-chlorophenyl)-3-[(2-chlorophenyl)methylsulfamoyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FN2O3S/c21-15-5-3-6-16(11-15)25-20(26)13-8-9-18(23)19(10-13)29(27,28)24-12-14-4-1-2-7-17(14)22/h1-11,24H,12H2,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXWMNDUXGJEIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2412360.png)










![2-chloro-N-{3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}pyridine-4-carboxamide](/img/structure/B2412380.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2412382.png)